N-[(4-fluorophenyl)methyl]-9H-fluorene-9-carboxamide
Description
N-[(4-Fluorophenyl)methyl]-9H-fluorene-9-carboxamide is a fluorene-derived carboxamide featuring a 4-fluorobenzyl substituent on the amide nitrogen. The fluorene scaffold, a bicyclic aromatic system, provides rigidity and planar geometry, while the carboxamide group enables hydrogen bonding and interaction with biological targets.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-9H-fluorene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO/c22-15-11-9-14(10-12-15)13-23-21(24)20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJWDSZTCPQUDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Activation
Using 1,1'-carbonyldiimidazole (CDI), fluorene-9-carboxylic acid is converted to its imidazolide intermediate. This approach, detailed in Cao et al. (2016) , achieves activation within 1–2 hours at room temperature in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). CDI’s mild conditions minimize racemization, making it suitable for sensitive substrates.
Acid Chloride Formation
Thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to its corresponding chloride. This method, while faster (30–60 minutes), requires stringent moisture control and generates corrosive byproducts. The acid chloride is typically used immediately in situ due to its reactivity.
Comparative Analysis of Activation Methods
| Method | Reagent | Time | Yield | Advantages |
|---|---|---|---|---|
| CDI-mediated | CDI | 1–2 h | 85–95% | Mild conditions, minimal side products |
| Acid chloride | SOCl₂ | 0.5–1 h | 75–88% | Rapid activation, cost-effective |
Amide Coupling with 4-Fluorobenzylamine
The final step involves coupling the activated fluorene-9-carboxylate with 4-fluorobenzylamine. Scheme 2 of Cao et al. (2016) provides a template for this reaction, substituting the original amine with 4-fluorobenzylamine.
Procedure :
- Reagent Ratios : A 1:1.2 molar ratio of activated carboxylate to 4-fluorobenzylamine ensures complete conversion.
- Solvent : Anhydrous DCM or acetonitrile prevents hydrolysis of the activated species.
- Base : Diisopropylethylamine (DIPEA) or triethylamine (TEA) neutralizes HCl generated during coupling.
- Reaction Time : 12–24 hours at 25°C, monitored by thin-layer chromatography (TLC).
Workup and Purification :
- The crude product is washed with 5% aqueous sodium bicarbonate to remove unreacted acid.
- Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the pure amide.
- Recrystallization from ethanol/water enhances purity (>98% by HPLC).
Alternative Synthetic Routes
Reductive Amination
A less common approach involves reductive amination of fluorene-9-carbaldehyde with 4-fluorobenzylamine using sodium cyanoborohydride (NaBH₃CN). However, this method suffers from low yields (40–50%) due to competing aldol condensation.
Solid-Phase Synthesis
Immobilizing fluorene-9-carboxylic acid on Wang resin enables iterative coupling cycles. While advantageous for combinatorial libraries, scalability remains a limitation.
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, fluorene-H), 7.45–7.30 (m, 6H, aromatic), 4.65 (s, 2H, CH₂), 1.90 (s, 1H, NH).
- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N–H bend).
- MS (ESI+) : m/z 346.1 [M+H]⁺.
Thermal Properties :
Industrial Considerations and Challenges
Scale-Up Limitations :
- CDI’s high cost necessitates alternative activators like propylphosphonic anhydride (T3P) for large-scale production.
- Residual solvent traces (e.g., DCM) require stringent purification to meet pharmaceutical standards.
Environmental Impact :
- Thionyl chloride generates SO₂ and HCl, necessitating scrubbers for emissions control.
- Diethyl carbonate, while recyclable, poses flammability risks during distillation.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-9H-florene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
N-[(4-fluorophenyl)methyl]-9H-fluorene-9-carboxamide serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .
Biology
This compound has been investigated for its potential as a ligand in biochemical assays. Its ability to interact with specific biological targets makes it a candidate for studying protein-ligand interactions .
Medicine
Research into this compound has revealed potential therapeutic properties , including:
- Anti-inflammatory effects
- Anticancer activities , particularly in inducing apoptosis in cancer cells .
Anticancer Properties
Research indicates that this compound can induce apoptosis in cancer cells, operating through caspase activation pathways essential for programmed cell death. Structure-activity relationship (SAR) studies demonstrate that modifications to the fluorene core significantly influence its biological activity .
Case Study 1: Apoptosis Induction
A study showed that derivatives effectively induced apoptosis in breast cancer cells via mitochondrial pathways. The fluorine atom enhances cell membrane penetration, increasing cytotoxic effects .
Case Study 2: Antioxidant Properties
Certain derivatives exhibited significant antioxidant activity, potentially contributing to anticancer efficacy by reducing oxidative stress within cells. Assays like DPPH and FRAP measured the antioxidant capacity, indicating effective stabilization of free radicals .
Summary of Applications
This compound's applications are summarized as follows:
- Chemistry: Building block for complex organic synthesis.
- Biology: Ligand in biochemical assays.
- Medicine: Potential anti-inflammatory and anticancer agent.
- Industry: Development of advanced materials such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-9H-fluorene-9-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares N-[(4-fluorophenyl)methyl]-9H-fluorene-9-carboxamide with structurally related fluorene carboxamides, emphasizing substituent effects:
*Calculated based on molecular formula.
Key Observations:
- Electronic Effects: The 4-fluorobenzyl group in the target compound introduces electron-withdrawing character, contrasting with electron-donating groups like diethylamino (compound 8) or morpholino (compound 9). This may reduce electron density on the amide, altering reactivity or binding interactions .
- Hydrogen Bonding : Hydrophilic substituents like 4-hydroxybutyl (compound 4) enhance water solubility, whereas hydrophobic groups (e.g., trifluoroethyl in compound 9) may improve lipid bilayer penetration .
Anti-HSV-2 and Immunomodulatory Effects
- Compounds 8 and 9 demonstrated anti-HSV-2 activity (EC₅₀ = 0.5–2.0 μM) and immunomodulatory effects, attributed to their basic aminoalkyl substituents, which may facilitate intracellular uptake or interaction with viral enzymes .
Structural-Activity Relationships (SAR)
- Ketone vs. Carboxamide : Ketone-containing analogs (e.g., compounds 8, 9) show distinct activity profiles compared to carboxamides, possibly due to altered hydrogen-bonding capacity or redox properties .
- Halogen Effects : The bromobutyl and trifluoroethyl groups in compound 9 introduce halogen atoms, which may influence binding through halogen bonding or lipophilicity modulation .
Biological Activity
N-[(4-fluorophenyl)methyl]-9H-fluorene-9-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Overview of Biological Activity
The compound has been studied for its anticancer properties , particularly through its ability to induce apoptosis in various cancer cell lines. Research indicates that modifications to the fluorene core can significantly influence its biological activity.
Anticancer Activity
-
Mechanism of Action :
- This compound has been identified as an apoptosis inducer. It operates through caspase activation pathways, which are crucial for programmed cell death in cancer cells .
- SAR studies have shown that substituents on the 9H-fluorene ring can enhance or diminish activity, indicating that specific modifications can lead to more potent derivatives .
- Potency :
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and cellular uptake |
| Aromatic Rings | Influences interaction with biological targets |
| Carboxamide Group | Critical for binding affinity and activity |
Case Study 1: Apoptosis Induction
A study demonstrated that derivatives of this compound effectively induced apoptosis in breast cancer cells via mitochondrial pathways. The presence of the fluorine atom was found to enhance the compound's ability to penetrate cell membranes, thereby increasing its cytotoxic effects .
Case Study 2: Antioxidant Properties
Research also indicated that certain derivatives exhibited significant antioxidant activity, which may contribute to their overall anticancer efficacy by reducing oxidative stress within cells. The antioxidant capacity was measured using assays such as DPPH and FRAP, showing that these compounds could stabilize free radicals effectively .
Comparative Analysis
In comparison with other fluorene derivatives, this compound shows promising results:
| Compound | EC50 (µM) | Mechanism of Action | Notable Activity |
|---|---|---|---|
| This compound | 0.15-0.29 | Apoptosis induction | Strong against T47D, HCT116 |
| 9-Oxo-9H-fluorene derivative | 0.30 | Tubulin inhibition | Moderate activity |
| Other fluorene derivatives | >0.30 | Varies | Generally less effective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
